molecular formula C70H82Cl2O2S8 B13780322 PBDB-T-2Cl

PBDB-T-2Cl

Cat. No.: B13780322
M. Wt: 1282.8 g/mol
InChI Key: HFUIBNHQLUXQAB-UHFFFAOYSA-N
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Preparation Methods

PBDB-T-2Cl is synthesized through a series of polymerization reactions. The synthetic route typically involves the following steps:

Industrial production methods involve scaling up the polymerization process while maintaining the purity and quality of the polymer. Large-scale production requires precise control of reaction conditions and purification steps to ensure consistent batch quality.

Chemical Reactions Analysis

PBDB-T-2Cl undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like chloroform and chlorobenzene, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which PBDB-T-2Cl exerts its effects involves its molecular structure and electronic properties. The polymer has a high absorption coefficient and a suitable bandgap, which allows it to efficiently absorb sunlight and generate excitons. These excitons are then dissociated at the donor-acceptor interface, leading to the generation of free charge carriers (electrons and holes). The charge carriers are transported through the polymer matrix to the respective electrodes, resulting in the generation of electric current .

Comparison with Similar Compounds

PBDB-T-2Cl is often compared with other similar compounds, such as PBDB-T-2F (fluorinated version) and PBDB-T (non-halogenated version). The key differences include:

Similar compounds include:

  • PBDB-T-2F
  • PBDB-T
  • PCE14 (another name for this compound)

This compound stands out due to its unique combination of high efficiency, stability, and tunable optoelectronic properties .

Properties

Molecular Formula

C70H82Cl2O2S8

Molecular Weight

1282.8 g/mol

IUPAC Name

1-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-5,7-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione

InChI

InChI=1S/C70H82Cl2O2S8/c1-11-19-23-41(15-5)32-52-47(71)37-57(78-52)59-45-31-40(10)76-67(45)60(58-38-48(72)53(79-58)33-42(16-6)24-20-12-2)46-36-54(81-68(46)59)49-29-30-51(77-49)70-64-63(69(82-70)50-28-27-39(9)75-50)65(73)61-55(34-43(17-7)25-21-13-3)80-56(62(61)66(64)74)35-44(18-8)26-22-14-4/h27-31,36-38,41-44H,11-26,32-35H2,1-10H3

InChI Key

HFUIBNHQLUXQAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C8=CC=C(S8)C)C(=O)C9=C(SC(=C9C7=O)CC(CC)CCCC)CC(CC)CCCC)C1=CC(=C(S1)CC(CC)CCCC)Cl)C)Cl

Origin of Product

United States

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